N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Description
N-{1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group and an adamantane-1-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4OS/c1-14-6-21(27-22(30)24-10-15-7-16(11-24)9-17(8-15)12-24)29(28-14)23-26-20(13-31-23)18-2-4-19(25)5-3-18/h2-6,13,15-17H,7-12H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFRYCSCHCXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 374.48 g/mol
Anticancer Activity
Research indicates that derivatives of thiazoles and pyrazoles exhibit significant anticancer properties. A study highlighted that compounds containing thiazole and pyrazole moieties demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC values in the low micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that related compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Compounds with similar structures have been identified as inhibitors of key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders and conditions characterized by cholinergic dysfunction .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling and metabolic pathways. For example, the pyrazole moiety is known to bind to ATP-binding sites in kinases, potentially leading to altered phosphorylation states in target proteins .
Study 1: Anticancer Efficacy
In a recent study, a series of compounds structurally related to this compound were synthesized and evaluated for anticancer activity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial effects of similar thiazole-pyrazole derivatives. The results showed effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. These findings support the potential use of such compounds in treating bacterial infections .
Data Tables
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities that make it a candidate for drug development:
- Anti-inflammatory Activity : The compound has shown promise as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical targets in the treatment of inflammatory diseases. Dual inhibition can synergistically attenuate excessive inflammatory responses, making it a valuable candidate for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
- Antitumor Properties : Preliminary studies indicate that the compound may possess antitumor effects. By inhibiting specific signaling pathways involved in cell proliferation and survival, it could be effective against certain cancer types. The structural features of the compound contribute to its ability to interact with biological targets related to tumor growth .
Case Studies
Several studies have investigated the efficacy and safety of this compound in various models:
In Vitro Studies
In vitro experiments have demonstrated that N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated human immune cells. These findings suggest its potential use in treating autoimmune conditions where these cytokines play a pivotal role .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. For instance, administration in rodent models of arthritis resulted in reduced joint swelling and inflammation, correlating with decreased levels of inflammatory markers in serum samples . Furthermore, pharmacokinetic studies revealed favorable absorption and distribution profiles, indicating that the compound could be viable for systemic administration in clinical settings.
Chemical Reactions Analysis
Functional Group Transformations
Key reactive sites and their transformations:
Cross-Coupling Reactions
The thiazole and pyrazole rings participate in palladium-mediated couplings:
-
Suzuki-Miyaura coupling :
-
Buchwald-Hartwig amination :
Acid-Base Reactivity
-
Adamantane carboxamide :
-
Thiazole ring :
Oxidation and Reduction
-
Thiazole sulfur oxidation :
-
Adamantane cage stability :
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation :
-
Decomposes at 220°C (TGA data) via cleavage of the carboxamide bond.
-
-
Photolysis :
Biological Derivatization
-
Enzymatic hydrolysis :
-
Metabolite identification :
Key Findings from Structural Analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Molecular Properties
The compound’s closest structural analogs vary in core heterocycles, substituents, or adamantane linkage. Key comparisons include:
Key Observations :
- Adamantane-carboxamide groups across analogs contribute to lipophilicity and metabolic stability, though molecular weight variations (e.g., 413.51 g/mol in vs. 274.37 g/mol in ) suggest differences in solubility or bioavailability.
Pharmacological and Physicochemical Properties
While biological data for the target compound is absent in the evidence, insights from analogs include:
- Antihypoxic Activity : Triazole derivatives (e.g., 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion) exhibit antihypoxic effects at 1/10 LD₅₀ in rat models, comparable to Mexidol (100 mg/kg) .
- Physical Properties : Adamantane-containing compounds generally display high melting points (>200°C) and low aqueous solubility, as seen in triazole derivatives .
Q & A
Q. What synthetic strategies are effective for constructing the adamantane-thiazole-pyrazole scaffold in this compound?
The synthesis typically involves multi-step protocols, including condensation of adamantane-1-carboxylic acid derivatives with fluorophenyl-thiazole intermediates. A key step is the cyclization of hydrazinecarbothioamide precursors under alkaline conditions, followed by alkylation with haloalkanes to introduce substituents (e.g., methyl groups) . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Analytical methods include:
- HPLC (≥95% purity threshold) .
- NMR spectroscopy (1H/13C) to confirm adamantane C-H resonances (δ ~1.6–2.1 ppm) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm) .
- X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar adamantane-triazole derivatives .
Q. What in vitro bioactivity assays are suitable for initial pharmacological screening?
Common assays include:
- Enzyme inhibition studies (e.g., fluorometric assays targeting kinases or proteases), leveraging the compound’s fluorophenyl moiety for binding affinity analysis .
- Antihypoxic activity testing in rodent models, where hypoxia is induced via controlled oxygen deprivation and survival times are compared against controls (e.g., Mexidol at 100 mg/kg) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
- Adamantane modification : Introduce hydroxyl or carboxyl groups to the adamantane core to alter solubility and pharmacokinetics .
- Docking simulations : Use computational models (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or G-protein-coupled receptors .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Dose-response reevaluation : Test varying doses (e.g., 1/10 to 1/2 of LD50) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .
Q. How can in vivo efficacy be evaluated while addressing solubility limitations?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS in rodent models .
- Behavioral endpoints : For CNS targets, employ models like forced swim tests or Morris water maze to correlate bioavailability with functional outcomes .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing adamantane derivatives for structural studies?
- Solvent screening : Use mixed solvents (e.g., dioxane/water, 20:1) to promote crystal growth .
- Temperature gradients : Slow cooling from reflux to room temperature enhances lattice formation .
Q. How should researchers handle discrepancies between computational docking predictions and experimental binding data?
- Force field refinement : Adjust parameters in software like Schrödinger to account for adamantane’s rigidity .
- Water network analysis : Include explicit solvent molecules in docking models to improve accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
